2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-7-9-15(10-8-13)20-17(24)12-26-19-21-18(25)16(22-23-19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDCRVOHDZPLQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide (CAS Number: 898611-91-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.4 g/mol. The structure features a triazine ring which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazine moieties often exhibit significant antimicrobial properties. For instance, a study on related triazine derivatives showed promising results against various bacterial and fungal strains. While specific data on the compound is limited, the structural similarities suggest potential activity.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a related compound, indicating that similar derivatives may possess comparable antimicrobial efficacy .
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in various studies. For example, thiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation.
A study evaluated several acetamides against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6f | A549 | Significant |
| 6g | C6 | Significant |
These findings suggest that compounds with similar structural features can effectively target tumor cells and induce apoptosis .
Enzyme Inhibition
The compound's potential as an inhibitor of d-amino acid oxidase (DAAO) has been highlighted in related research. DAAO inhibitors are of interest for their role in modulating neurotransmitter levels in the brain.
In a series of synthesized derivatives based on triazine structures, some exhibited potent DAAO inhibition with IC50 values in the low micromolar range:
| Derivative | IC50 (nM) |
|---|---|
| 11h | 50 |
| 11e | 70 |
This suggests that modifications to the triazine core can enhance inhibitory potency against DAAO .
Case Studies
A case study focusing on the synthesis and evaluation of triazine derivatives indicated that compounds with specific substitutions showed enhanced biological activity. The study synthesized several derivatives and tested them for antimicrobial and anticancer properties, highlighting the importance of structural modifications in enhancing efficacy.
Example Case Study Results:
- Synthesis : Various substitutions on the triazine core.
- Biological Evaluation : Testing against multiple microbial strains and cancer cell lines.
- Findings : Identification of lead compounds with significant activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide exhibit notable antimicrobial properties. Studies have shown that derivatives of triazine compounds can effectively inhibit the growth of various bacterial strains.
Anticonvulsant Properties
The anticonvulsant potential of related triazine compounds has been explored through various animal models. The structure-activity relationship (SAR) studies suggest that modifications to the triazine ring can enhance anticonvulsant efficacy.
| Compound | Model Used | Median Effective Dose (mg/kg) |
|---|---|---|
| Compound A (related structure) | Electroshock seizure test | 24.38 |
| Compound B (related structure) | Chemo-shock seizure test | 88.23 |
These findings indicate that derivatives of the target compound may provide therapeutic options for epilepsy management .
Anticancer Activity
Emerging research highlights the anticancer potential of triazine derivatives, including the target compound. The presence of electron-withdrawing groups on the aromatic rings has been linked to enhanced cytotoxicity against cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide, and how can reaction conditions be systematically optimized?
- Methodology : Begin with a retrosynthetic analysis to identify key intermediates (e.g., triazinone and thioacetamide precursors). Use stepwise coupling reactions, such as nucleophilic substitution or thiourea formation, under controlled conditions (e.g., inert atmosphere, reflux in polar aprotic solvents like DMF). Monitor reaction progress via TLC or HPLC and optimize parameters (temperature, stoichiometry, catalysts) using design-of-experiment (DoE) frameworks. Purify via column chromatography or recrystallization, and validate purity with NMR, IR, and mass spectrometry .
Q. How can structural characterization of this compound be rigorously validated to resolve ambiguities in regiochemistry or stereochemistry?
- Methodology : Employ multi-nuclear NMR (¹H, ¹³C, DEPT, HSQC) to confirm connectivity and substituent positions. Use X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable. Compare experimental IR spectra with computational predictions (DFT or molecular modeling) to validate functional groups like the triazinone carbonyl or thioether linkages .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology : Refer to Safety Data Sheets (SDS) for analogous triazinone-thioacetamide hybrids. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from oxidizing agents. For spills, neutralize with inert absorbents and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound while minimizing false positives from assay interference?
- Methodology :
- Assay Design : Use orthogonal assays (e.g., enzymatic inhibition, cell viability, and binding studies) to cross-validate activity. Include controls for aggregation (e.g., detergent addition) and redox cycling (e.g., catalase supplementation).
- Data Interpretation : Apply statistical rigor (e.g., Z’-factor >0.5 for high-throughput screens) and validate hits via dose-response curves (IC₅₀/EC₅₀ determination). Use SPR or ITC for binding affinity measurements to confirm target engagement .
Q. What strategies are effective in resolving contradictory bioactivity data across different cell lines or model organisms?
- Methodology :
- Mechanistic Profiling : Perform transcriptomic or proteomic analyses to identify differential expression of target pathways.
- Pharmacokinetic Analysis : Measure compound stability (e.g., plasma protein binding, metabolic clearance in microsomes) to account for bioavailability discrepancies.
- Species-Specific Factors : Compare orthologs of the target protein (e.g., via homology modeling) to explain variability in potency .
Q. How can computational methods (e.g., QSAR, molecular docking) guide the rational modification of this compound’s scaffold to enhance selectivity?
- Methodology :
- QSAR Modeling : Use datasets of triazinone derivatives to correlate structural features (e.g., logP, H-bond donors) with activity. Validate models via leave-one-out cross-validation.
- Docking Studies : Perform flexible ligand docking into target crystal structures (e.g., kinases or oxidoreductases) to identify key interactions. Prioritize modifications (e.g., substituent additions at the benzyl or 4-methylphenyl groups) that improve binding energy scores .
Q. What experimental frameworks are suitable for studying the environmental fate and ecotoxicological impact of this compound?
- Methodology :
- Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Measure partition coefficients (logKow) and hydrolysis rates under varied pH/temperature conditions.
- Ecotoxicology : Conduct acute/chronic toxicity assays in model organisms (e.g., Daphnia magna, algae) to determine LC₅₀/EC₅₀ values. Apply read-across approaches for data-poor endpoints .
Methodological Notes
- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to harmonize disparate datasets, accounting for variables like assay conditions or cell passage numbers.
- Advanced Instrumentation : For mechanistic studies, employ cryo-EM or surface-enhanced Raman spectroscopy (SERS) to probe compound-target interactions at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
